3-(2-Methoxyphenoxy)benzaldehyde
Overview
Description
3-(2-Methoxyphenoxy)benzaldehyde is an organic compound with the molecular formula C14H12O3. It is characterized by the presence of a benzaldehyde group attached to a methoxyphenoxy group. This compound is often used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(2-Methoxyphenoxy)benzaldehyde involves a Suzuki-Miyaura coupling reaction between 3-(formylphenyl)boronic acid and guaiacol (2-methoxyphenol). The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound often involve the oxidation of meta-phenoxy toluene in the presence of a catalyst containing cobalt and manganese acetates, along with promoters like bromide and zirconium ions . The reaction is carried out at elevated temperatures (398-448 K) and pressures (200-900 psig).
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used.
Major Products
Oxidation: 3-(2-Methoxyphenoxy)benzoic acid.
Reduction: 3-(2-Methoxyphenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Methoxyphenoxy)benzaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential for biological activity due to the presence of methoxy and aromatic groups.
Medicine: Research into its potential therapeutic properties, although specific applications are still under investigation.
Industry: Used in the production of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenoxy)benzaldehyde is not well-documented. its structural features suggest potential interactions with biological targets. The methoxy group can influence the molecule’s interaction with enzymes and receptors, while the aromatic rings may facilitate binding through π-π interactions.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methoxyphenoxy)benzaldehyde: Similar structure but with the methoxy group in a different position.
3-(4-Methoxyphenoxy)benzaldehyde: Another positional isomer with the methoxy group at the 4-position.
Uniqueness
3-(2-Methoxyphenoxy)benzaldehyde is unique due to the specific positioning of the methoxy group, which can significantly influence its chemical reactivity and biological activity compared to its isomers.
Properties
IUPAC Name |
3-(2-methoxyphenoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-16-13-7-2-3-8-14(13)17-12-6-4-5-11(9-12)10-15/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNWPJYYSGTPFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467733 | |
Record name | 3-(2-Methoxy-phenoxy)-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66855-92-3 | |
Record name | 3-(2-Methoxy-phenoxy)-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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